molecular formula C17H12F3N3O3 B2498936 7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-82-6

7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2498936
CAS RN: 877649-82-6
M. Wt: 363.296
InChI Key: XAJPTOQBXPNRKC-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H12F3N3O3 and its molecular weight is 363.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships Compounds structurally related to "7-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" are often synthesized through complex chemical pathways that explore the relationship between their structure and biological activity. For instance, Palanki et al. (2000) investigated N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide and its analogs for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research highlighted the importance of specific substitutions on the pyrimidine ring for activity and potential oral bioavailability, providing insights into the synthesis of compounds with optimized pharmacological properties (Palanki et al., 2000).

Biological Evaluation and Potential Therapeutic Applications The biological evaluation of pyridopyrimidine derivatives often focuses on their anticancer and anti-inflammatory activities. For example, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, indicating the potential of these compounds in treating inflammation and cancer (Rahmouni et al., 2016).

Chemical Properties and Interaction Studies The chemical properties and interaction patterns of pyridopyrimidine derivatives can be crucial for understanding their biological activities. Nagarajaiah and Begum (2014) studied the structural modifications and supramolecular aggregation of thiazolopyrimidines, providing insights into their conformational features and interaction patterns. Such studies are essential for designing compounds with desired biological activities and pharmacokinetic properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

7-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O3/c1-10-2-7-14-21-8-13(16(25)23(14)9-10)15(24)22-11-3-5-12(6-4-11)26-17(18,19)20/h2-9H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJPTOQBXPNRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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